molecular formula C13H17ClN2O4S2 B14324319 4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide

4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide

Cat. No.: B14324319
M. Wt: 364.9 g/mol
InChI Key: DJYNWZDWNOZIKG-UHFFFAOYSA-N
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Description

4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of chloro, methyl, and disulfonamide groups attached to a benzene ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide typically involves multiple steps. One common method includes the chlorination of a benzene derivative followed by sulfonation and subsequent alkylation. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) for Friedel-Crafts alkylation and sulfur trioxide (SO3) for sulfonation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chloro and disulfonamide groups in 4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide makes it unique compared to other benzene derivatives. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H17ClN2O4S2

Molecular Weight

364.9 g/mol

IUPAC Name

4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide

InChI

InChI=1S/C13H17ClN2O4S2/c1-4-6-15-21(17,18)12-9-13(11(14)8-10(12)3)22(19,20)16-7-5-2/h4-5,8-9,15-16H,1-2,6-7H2,3H3

InChI Key

DJYNWZDWNOZIKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC=C)S(=O)(=O)NCC=C)Cl

Origin of Product

United States

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